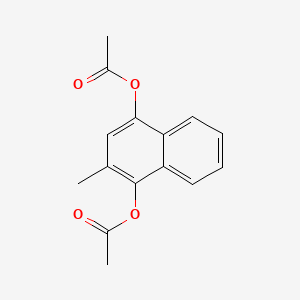

Acetomenaphthone

Descripción

See also: Vitamin K (subclass of).

Propiedades

IUPAC Name |

(4-acetyloxy-3-methylnaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWSYCQQUDFMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046236 | |

| Record name | Acetomenaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetomenaphthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

573-20-6 | |

| Record name | Vitamin K4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetomenaphthone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetomenaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetomenaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadiol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOMENAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG8UZD9HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetomenaphthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | Acetomenaphthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acetomenaphthone's Role in Coagulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetomenaphthone, a synthetic, water-soluble vitamin K analog also known as menadiol (B113456) diacetate or vitamin K4, plays a crucial role in the physiological process of blood coagulation. Its mechanism of action is centered on its function as a provitamin, being converted in vivo to menadione (B1676200) (vitamin K3) and subsequently to the biologically active menaquinone-4 (MK-4). This active form is an indispensable cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamic acid residues to gamma-carboxyglutamic acid (Gla) on vitamin K-dependent clotting factors. This carboxylation is a critical step for the activation of these factors, enabling them to bind calcium ions and subsequently interact with phospholipid membranes at the site of vascular injury, thereby facilitating the coagulation cascade. This technical guide provides an in-depth exploration of the molecular mechanisms, biochemical pathways, and methodologies for studying the pro-coagulant effects of this compound.

Introduction to this compound

This compound (2-methyl-1,4-naphthalenediol diacetate) is a synthetic naphthoquinone derivative.[1] As a vitamin K analog, it is utilized in clinical settings to address vitamin K deficiency and associated bleeding disorders.[2] Its water-solubility offers an advantage in certain formulations.[3] The biological activity of this compound is not direct; it serves as a precursor that is metabolically converted to an active form of vitamin K2.[3]

Mechanism of Action in Coagulation

The primary role of this compound in coagulation is to support the synthesis of functional vitamin K-dependent coagulation factors. This is achieved through a series of metabolic conversions and a crucial enzymatic reaction.

Metabolic Activation Pathway

This compound undergoes a two-step conversion process to become biologically active:

-

Hydrolysis to Menadiol: In the body, the acetate (B1210297) groups of this compound are hydrolyzed, releasing menadiol (2-methyl-1,4-naphthalenediol).

-

Oxidation to Menadione: Menadiol is then oxidized to menadione (vitamin K3).

-

Alkylation to Menaquinone-4 (MK-4): Menadione is subsequently alkylated in tissues to form menaquinone-4 (MK-4), a biologically active form of vitamin K2.

The Vitamin K Cycle and Gamma-Carboxylation

The active form, MK-4, participates in the vitamin K cycle, a critical pathway for the activation of coagulation factors. The key steps are as follows:

-

Reduction of Vitamin K: Vitamin K quinone is reduced to its active hydroquinone (B1673460) form by the enzyme vitamin K epoxide reductase (VKOR).

-

Cofactor for Gamma-Glutamyl Carboxylase: Vitamin K hydroquinone acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).

-

Carboxylation of Glutamic Acid: GGCX catalyzes the addition of a carboxyl group to the gamma-carbon of specific glutamic acid (Glu) residues on the precursor forms of coagulation factors II (prothrombin), VII, IX, and X. This converts them to gamma-carboxyglutamic acid (Gla) residues.

-

Oxidation of Vitamin K: In the process of carboxylation, vitamin K hydroquinone is oxidized to vitamin K epoxide.

-

Recycling of Vitamin K: VKOR reduces vitamin K epoxide back to vitamin K quinone, completing the cycle.

The presence of Gla residues is essential for the coagulation factors to bind calcium ions, which in turn allows them to anchor to negatively charged phospholipid surfaces on activated platelets and endothelial cells, a critical step in the propagation of the coagulation cascade.[4]

Quantitative Data on Coagulation Effects

Specific quantitative data on the direct effects of this compound on coagulation parameters are limited in publicly available literature. However, based on its mechanism of action as a vitamin K analog, its administration in cases of vitamin K deficiency would be expected to lead to a normalization of coagulation markers. The following tables present representative data illustrating the expected changes in key coagulation parameters following vitamin K supplementation in a deficient state.

Disclaimer: The data presented in these tables are illustrative and based on the established effects of vitamin K. They are not derived from specific studies on this compound due to a lack of available data.

Table 1: Effect of Vitamin K Analog Supplementation on Prothrombin Time (PT) in Vitamin K Deficient Subjects

| Time Point | Prothrombin Time (seconds) | International Normalized Ratio (INR) |

| Baseline (Deficient) | 25.0 ± 3.5 | 2.8 ± 0.4 |

| 24 hours post-supplementation | 18.2 ± 2.1 | 1.9 ± 0.3 |

| 48 hours post-supplementation | 14.5 ± 1.5 | 1.3 ± 0.2 |

| 72 hours post-supplementation | 12.1 ± 1.0 | 1.0 ± 0.1 |

Table 2: Effect of Vitamin K Analog Supplementation on Vitamin K-Dependent Coagulation Factor Levels in Vitamin K Deficient Subjects

| Time Point | Factor II (%) | Factor VII (%) | Factor IX (%) | Factor X (%) |

| Baseline (Deficient) | 35 ± 8 | 20 ± 5 | 40 ± 7 | 30 ± 6 |

| 48 hours post-supplementation | 65 ± 10 | 70 ± 12 | 68 ± 9 | 62 ± 8 |

| 96 hours post-supplementation | 95 ± 15 | 98 ± 10 | 92 ± 11 | 90 ± 10 |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the pro-coagulant activity of this compound.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of coagulation.

Principle: The time taken for plasma to clot after the addition of thromboplastin (B12709170) (a source of tissue factor and phospholipids) and calcium is measured.

Protocol:

-

Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Incubation: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Initiation of Clotting: Add 100 µL of plasma to a cuvette, followed by 200 µL of pre-warmed thromboplastin reagent.

-

Clot Detection: Measure the time to clot formation using a coagulometer.

-

Data Analysis: The prothrombin time is reported in seconds and can be converted to an International Normalized Ratio (INR) for standardized reporting.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of coagulation.

Principle: The time for plasma to clot is measured after the addition of a contact activator (e.g., silica), partial thromboplastin (phospholipids), and calcium.

Protocol:

-

Blood Collection and Plasma Preparation: As described for the PT assay.

-

Incubation with Activator: Mix 100 µL of plasma with 100 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate at 37°C for a specified time (e.g., 3-5 minutes).

-

Initiation of Clotting: Add 100 µL of pre-warmed calcium chloride solution.

-

Clot Detection: Measure the time to clot formation.

-

Data Analysis: The aPTT is reported in seconds.

Coagulation Factor Activity Assays

These assays quantify the activity of specific vitamin K-dependent clotting factors (II, VII, IX, X).

Principle: A one-stage clotting assay is performed using plasma deficient in the specific factor to be measured. The clotting time of a mixture of patient plasma and factor-deficient plasma is inversely proportional to the concentration of the factor in the patient's plasma.

Protocol:

-

Blood Collection and Plasma Preparation: As described for the PT assay.

-

Standard Curve Preparation: Prepare a series of dilutions of a reference plasma with a known factor activity to generate a standard curve.

-

Sample Dilution: Prepare dilutions of the patient plasma.

-

Assay Procedure:

-

For Factor VII: Mix diluted patient plasma with Factor VII-deficient plasma and perform a PT-based assay.

-

For Factors II, IX, and X: Mix diluted patient plasma with the respective factor-deficient plasma and perform an aPTT-based assay.

-

-

Data Analysis: The clotting times are plotted against the factor concentrations of the standard curve, and the factor activity in the patient sample is interpolated from this curve.

Conclusion

References

Acetomenaphthone: A Technical Guide to a Synthetic Vitamin K4 Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomenaphthone, also known as menadiol (B113456) diacetate or vitamin K4, is a synthetic analogue of vitamin K. As a prodrug, it is readily converted in the body to menadione (B1676200) (vitamin K3) and subsequently to the active form, menadiol. This conversion allows it to participate in the vitamin K cycle, playing a crucial role in the gamma-carboxylation of several coagulation factors, thereby exhibiting procoagulant activity. Beyond its established role in hemostasis, recent research has unveiled potential anticancer properties of its active metabolites, suggesting a broader therapeutic utility. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, mechanism of action, relevant experimental data, and detailed protocols for key assays.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and bone metabolism. This compound (Vitamin K4) is a synthetic, water-soluble vitamin K analogue that serves as a precursor to the biologically active forms of vitamin K.[1] Its primary therapeutic application has been in the management of vitamin K deficiency and associated bleeding disorders.[2] Structurally, it is the diacetate ester of menadiol, which enhances its stability.[1] Following administration, it undergoes hydrolysis to release menadiol, which is then converted to menadione and enters the vitamin K cycle.[1] This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and potential applications.

Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₄ | [3] |

| Molecular Weight | 258.27 g/mol | [3] |

| CAS Number | 573-20-6 | [3] |

| Synonyms | Menadiol diacetate, Vitamin K4 | [3] |

| Melting Point | Not Available | |

| Solubility | Soluble in boiling alcohol (1:3.3) | [1] |

| Appearance | White crystalline powder with a bitter taste | [1] |

Mechanism of Action

Role in the Vitamin K Cycle

The primary mechanism of action of this compound is its participation in the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

-

Conversion to Active Form: Following administration, this compound (menadiol diacetate) is hydrolyzed by esterases to menadiol.[1] Menadiol is then oxidized to menadione (vitamin K3).

-

Participation in Gamma-Carboxylation: Menadione is subsequently reduced to its active hydroquinone (B1673460) form, which acts as a cofactor for the enzyme gamma-glutamyl carboxylase.[4] This enzyme catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[5]

-

Activation of Coagulation Factors: The addition of a carboxyl group to these factors is crucial for their ability to bind calcium ions, a necessary step for their activation and participation in the coagulation cascade.[4]

The overall metabolic conversion and its entry into the vitamin K cycle are depicted in the following diagrams.

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. Vitamin K Deficiency Treatment & Management: Approach Considerations, Consultations, Diet [emedicine.medscape.com]

- 3. Menadiol diacetate - Safety Data Sheet [chemicalbook.com]

- 4. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetaminophen and meloxicam inhibit platelet aggregation and coagulation in blood samples from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetomenaphthone: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomenaphthone, also known as menadiol (B113456) diacetate or vitamin K4, is a synthetic, water-soluble analog of vitamin K.[1] As a pro-drug of menadione (B1676200) (vitamin K3), it plays a crucial role in the physiological process of blood coagulation.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] Its core chemical structure consists of a 2-methyl-1,4-naphthalenediol backbone with two acetate (B1210297) groups.[1] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4-acetyloxy-3-methylnaphthalen-1-yl) acetate[1] |

| Synonyms | Menadiol diacetate, Vitamin K4, Kapilon, Kayvite[1] |

| CAS Number | 573-20-6[1] |

| Molecular Formula | C₁₅H₁₄O₄[1] |

| Molecular Weight | 258.27 g/mol [1] |

| InChI Key | RYWSYCQQUDFMAU-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C[1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 113 °C[2] |

| Boiling Point | ~361.5 °C (estimated) |

| Solubility | Water: Practically insoluble[2] Organic Solvents: Soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[4] |

| Appearance | White to off-white crystalline powder[3] |

Mechanism of Action and Signaling Pathways

This compound's primary biological function is linked to its role as a vitamin K analog. It participates in the vitamin K cycle, a critical pathway for the post-translational modification of several blood clotting factors. Beyond its role in hemostasis, recent research has indicated its involvement in other signaling pathways, including the inhibition of the NLRP3 inflammasome and the induction of apoptosis in cancer cells.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

As a synthetic precursor to menadione (vitamin K3), this compound is converted in the body to its active form, menadiol.[2] Menadiol then participates in the vitamin K cycle, which is essential for the activation of vitamin K-dependent proteins. This cycle involves the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins, primarily coagulation factors II, VII, IX, and X.[5][6] This carboxylation is crucial for the calcium-binding capacity of these factors, enabling their participation in the blood coagulation cascade.[5][6]

Inhibition of the NLRP3 Inflammasome

Recent studies have revealed that this compound can inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[2][7] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to inhibit both canonical and non-canonical NLRP3 inflammasome activation.[4] While the precise molecular mechanism is still under investigation, it is suggested that this compound may interfere with the assembly or activation of the inflammasome complex.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines, such as the prostate cancer cell line PC3.[4] This effect is characterized by cell cycle arrest in the S phase and the activation of the intrinsic (mitochondrial) apoptosis pathway.[4][8] Key events in this pathway include the release of cytochrome c from the mitochondria, followed by the activation of a cascade of caspases, including caspase-9 and caspase-3, which ultimately leads to the execution of apoptosis.[8]

References

- 1. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. NLRP3 deficiency protects against acetaminophen‑induced liver injury by inhibiting hepatocyte pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 7. klepharm.edu [klepharm.edu]

- 8. m.youtube.com [m.youtube.com]

Synthetic Pathway and Impurity Profile of Acetomenaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway of Acetomenaphthone, a synthetic derivative of menadione (B1676200) and a member of the vitamin K family, often referred to as vitamin K4. It delves into the potential impurities that may arise during its synthesis, offering insights for process optimization and quality control in pharmaceutical development.

Introduction to this compound

This compound, chemically known as 1,4-diacetoxy-2-methylnaphthalene, is a synthetic precursor of vitamin K. In the body, it is converted to menaquinone-4 (MK-4), a crucial coenzyme for the synthesis of various proteins involved in blood coagulation and bone metabolism.[1][2][3][4][5] Its synthesis is a critical process that requires careful control to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Core Synthesis Pathway

The primary industrial synthesis of this compound involves a two-step process starting from 2-methylnaphthalene (B46627).

Step 1: Oxidation of 2-Methylnaphthalene to Menadione (Vitamin K3)

The initial step is the oxidation of 2-methylnaphthalene to form menadione (2-methyl-1,4-naphthoquinone). This oxidation is typically achieved using a strong oxidizing agent, most commonly chromium trioxide in acetic acid.

Step 2: Reductive Acetylation of Menadione

The resulting menadione is then subjected to reductive acetylation to yield this compound. This transformation is generally carried out using a reducing agent, such as zinc dust, in the presence of acetic anhydride (B1165640). The reaction proceeds through the reduction of the quinone to a hydroquinone, which is subsequently acetylated.

Below is a diagram illustrating the logical flow of the synthesis.

Potential Impurities in the Synthesis

Impurities in the final this compound product can originate from starting materials, intermediates, reagents, and side reactions.[6] The European Pharmacopoeia lists several potential impurities in acetaminophen, a related compound, which provides a framework for considering potential impurities in this compound synthesis.[6]

Table 1: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Chemical Structure | Potential Origin |

| 2-Methylnaphthalene | C₁₁H₁₀ | Unreacted starting material from Step 1. |

| Menadione (Vitamin K3) | C₁₁H₈O₂ | Unreacted intermediate from Step 2. |

| 1-Acetoxy-2-methyl-4-naphthol | C₁₃H₁₂O₃ | Incomplete acetylation during Step 2. |

| Phthalic Anhydride | C₈H₄O₃ | Over-oxidation of 2-methylnaphthalene in Step 1. |

| Chromium (VI) compounds | Cr⁶⁺ | Residual oxidizing agent from Step 1. |

| Zinc compounds | Zn²⁺ | Residual reducing agent from Step 2. |

Experimental Protocols

Detailed experimental protocols are crucial for controlling the synthesis process and minimizing impurity formation.

Synthesis of Menadione from 2-Methylnaphthalene

Materials:

-

2-Methylnaphthalene

-

Glacial Acetic Acid

-

Chromium Trioxide (CrO₃)

-

Deionized Water

Procedure:

-

Dissolve 2-methylnaphthalene in glacial acetic acid in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add a solution of chromium trioxide in water to the reaction mixture while maintaining the temperature below 40°C.

-

After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the crude menadione.

-

Filter the precipitate, wash with water until the filtrate is colorless, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure menadione.

Synthesis of this compound from Menadione

Materials:

-

Menadione

-

Acetic Anhydride

-

Zinc Dust

-

Sodium Acetate

-

Deionized Water

Procedure:

-

Suspend menadione in a mixture of acetic anhydride and a small amount of sodium acetate.

-

Add zinc dust portion-wise to the suspension with vigorous stirring. An exothermic reaction will occur.

-

After the addition of zinc dust is complete, heat the mixture on a water bath for a short period to ensure complete reaction.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The crude this compound will precipitate.

-

Filter the product, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

The workflow for the synthesis and purification is illustrated below.

Impurity Formation and Control

The formation of impurities is a critical aspect to control during synthesis. The logical relationship between reaction conditions and potential impurities is outlined below.

To control these impurities, the following strategies are recommended:

-

Optimization of Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reagents to minimize side reactions.

-

High-Purity Starting Materials: Utilize high-grade 2-methylnaphthalene to reduce the carry-over of initial impurities.

-

Effective Purification: Employ multiple recrystallization steps and potentially chromatographic purification to remove residual impurities.

-

In-Process Controls (IPCs): Implement analytical techniques like HPLC and TLC at various stages to monitor the progress of the reaction and the formation of impurities.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound. These values are indicative and can vary based on the specific laboratory conditions and scale of the reaction.

Table 2: Summary of Quantitative Data for this compound Synthesis

| Parameter | Step 1: Oxidation | Step 2: Reductive Acetylation | Overall |

| Typical Yield | 80 - 90% | 85 - 95% | 68 - 85.5% |

| Purity (by HPLC) | > 98% (Menadione) | > 99.5% (this compound) | > 99.5% |

| Key Impurity Levels | < 0.5% 2-Methylnaphthalene | < 0.2% Menadione | < 0.2% Total Impurities |

| Residual Solvents | < 0.1% Acetic Acid | < 0.1% Ethanol | < 0.1% |

Conclusion

The synthesis of this compound is a well-established process, but requires stringent control to ensure the production of a high-purity active pharmaceutical ingredient. Understanding the synthesis pathway, potential impurities, and the experimental parameters that influence them is paramount for drug development professionals. By implementing robust process controls and effective purification strategies, a high-quality this compound product suitable for pharmaceutical use can be consistently manufactured.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. ovid.com [ovid.com]

- 3. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Chapter 10. Vitamin K [fao.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

In Vitro Biological Degradation of Acetomenaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomenaphthone, a synthetic vitamin K analog also known as menadiol (B113456) diacetate or vitamin K4, is a pro-drug that requires bioactivation to exert its therapeutic effects. This technical guide provides an in-depth overview of the in vitro biological degradation of this compound, focusing on its metabolic activation pathway. The primary degradation step involves enzymatic hydrolysis of the diacetate esters to form menadiol, which is subsequently oxidized to menadione (B1676200) (Vitamin K3). This guide details the enzymes involved, summarizes available (though limited) quantitative data, provides comprehensive experimental protocols for studying its in vitro degradation, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound is a synthetic naphthoquinone derivative that functions as a vitamin K analog.[1] Its biological activity is contingent upon its conversion to active forms within the body. The in vitro study of its degradation is crucial for understanding its pharmacokinetics, bioactivation, and potential drug-drug interactions. The principal pathway for the in vitro biological degradation of this compound is the hydrolysis of its two acetate (B1210297) ester groups to yield menadiol. This reaction is primarily catalyzed by carboxylesterases, a class of enzymes abundant in the liver.[2][3] The resulting menadiol can then be oxidized to menadione, a key intermediate in the vitamin K cycle.

Metabolic Pathway of this compound

The in vitro biological degradation of this compound is a two-step process:

-

Hydrolysis: Carboxylesterases (CES), particularly the highly expressed liver isoform CES1, catalyze the hydrolysis of the diacetate esters of this compound.[3][4] This enzymatic reaction cleaves the ester bonds, releasing two molecules of acetic acid and forming menadiol (2-methyl-1,4-naphthalenediol).

-

Oxidation: The resulting menadiol can undergo oxidation to form menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3.[5]

This metabolic activation is essential for this compound to participate in the vitamin K cycle and facilitate the gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins.

Quantitative Data

Direct kinetic data for the enzymatic hydrolysis of this compound is scarce in the literature. However, studies on the kinetics of other ester substrates by human carboxylesterases (CES1 and CES2) can provide an approximation of the expected enzymatic efficiency.

Table 1: Kinetic Parameters of Human Carboxylesterases with Various Ester Substrates

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s-1mM-1) | Reference |

| hCE1 (CES1) | o-Nitrophenyl acetate | 73 ± 7.4 | 0.15 ± 0.00 | - | [6] |

| hiCE (CES2) | o-Nitrophenyl acetate | 79 ± 7.6 | 0.94 ± 0.02 | 8.5 | [6] |

| hCE1 (CES1) | Heroin | - | - | 9.7 | [6] |

| hiCE (CES2) | Heroin | - | - | 5.9 | [6] |

Note: The data presented are for analogous ester compounds and not for this compound itself. These values should be used as a reference to indicate the general catalytic efficiency of carboxylesterases.

Experimental Protocols

In Vitro Hydrolysis of this compound using Human Liver S9 Fractions

This protocol describes a method to study the in vitro metabolic degradation of this compound using human liver S9 fractions, which contain both microsomal and cytosolic enzymes, including carboxylesterases.[7][8]

Materials:

-

This compound

-

Human liver S9 fractions (commercially available)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

-

Menadiol and Menadione standards for HPLC

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV detector

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (to final volume)

-

Human liver S9 fraction (e.g., 1 mg/mL protein concentration)

-

NADPH regenerating system (as per manufacturer's instructions)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add this compound (dissolved in a suitable solvent like DMSO, final concentration e.g., 10 µM) to the pre-warmed incubation mixture to start the reaction.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination of Reaction:

-

Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the enzymatic reaction.

-

Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Sample Preparation for HPLC:

-

Transfer the supernatant to a clean HPLC vial for analysis.

-

HPLC Method for the Analysis of this compound and its Metabolites

This method provides a general framework for the separation and quantification of this compound, menadiol, and menadione. Method optimization will be required.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

B: Acetonitrile with 0.1% TFA or Formic Acid

-

-

Gradient Program (Example):

-

0-2 min: 30% B

-

2-10 min: 30% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 30% B

-

13-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 265 nm[9]

-

Column Temperature: 30°C

Analysis:

-

Run standard solutions of this compound, menadiol, and menadione to determine their retention times.

-

Quantify the amount of each compound in the samples by comparing their peak areas to a standard curve.

-

The degradation of this compound and the formation of its metabolites can be plotted over time to determine the rate of degradation.

Discussion

The in vitro degradation of this compound is a critical step in its bioactivation. The use of human liver S9 fractions provides a robust in vitro system that contains the necessary carboxylesterases for the initial hydrolysis. The subsequent analysis by HPLC allows for the quantification of the parent compound and its primary metabolites, menadiol and menadione.

Further studies could also explore the role of other esterases and potential competing substrates or inhibitors that may affect the bioactivation of this compound. Cell-based assays using primary hepatocytes or liver cell lines could also provide a more physiologically relevant model for studying its metabolism.

Conclusion

This technical guide has outlined the fundamental aspects of the in vitro biological degradation of this compound. The primary metabolic pathway involves hydrolysis by carboxylesterases to menadiol, followed by oxidation to menadione. The provided experimental protocols offer a practical framework for researchers to investigate the kinetics and profile the metabolites of this important vitamin K analog. A thorough understanding of its in vitro metabolism is essential for the continued development and clinical application of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

Acetomenaphthone and Its Impact on Cellular Energetics: A Deep Dive into Mitochondrial Function

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomenaphthone, also known as menadione (B1676200) or vitamin K3, is a synthetic naphthoquinone with a complex and often dualistic role in cellular biology. While it can participate in certain physiological processes, its primary impact at the cellular level, particularly at higher concentrations, is the induction of significant oxidative stress and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences cellular respiration and mitochondrial function. We will delve into its effects on the electron transport chain, ATP synthesis, and the generation of reactive oxygen species (ROS), supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a thorough resource for researchers investigating the cytotoxic and potential therapeutic applications of this compound and related quinone-based compounds.

Introduction: The Dual Nature of this compound

This compound (2-methyl-1,4-naphthoquinone) is a synthetic compound with structural similarities to the naturally occurring vitamin K. Unlike its natural counterparts (phylloquinone and menaquinones), this compound lacks the isoprenoid side chain. While it can be converted to the biologically active menaquinone-4 (MK-4) in the liver, its direct cellular effects are largely dictated by its potent redox activity.[1] This activity underlies both its historical use as a vitamin K supplement for animals and its current investigation as an anti-cancer agent.[2][3] The core of this compound's biological impact lies in its ability to undergo redox cycling, a process that profoundly disrupts mitochondrial function and cellular homeostasis.

The Central Role of Redox Cycling

The naphthoquinone ring of this compound is readily reduced to a semiquinone radical by flavoenzymes, most notably NADPH-cytochrome P450 reductase.[4] This unstable intermediate then rapidly donates an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion (O₂⁻). This futile cycle consumes cellular reducing equivalents (NADPH) and generates a continuous flux of ROS, leading to a state of oxidative stress.

References

- 1. Vitamin K: Redox-modulation, prevention of mitochondrial dysfunction and anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of menadione on the electron transport pathway of yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Acetomenaphthone as a Vitamin K Epoxide Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomenaphthone, also known as menadiol (B113456) diacetate or vitamin K4, is a synthetic naphthoquinone derivative structurally related to the vitamin K family. While its primary role is recognized as a pro-vitamin, being converted in vivo to active vitamin K2 (menaquinone), its potential direct interaction with vitamin K epoxide reductase (VKOR) is a subject of scientific inquiry. This technical guide delves into the core of this compound's relationship with the vitamin K cycle, providing a comprehensive overview of the underlying biochemical pathways and methodologies for investigating its potential as a VKOR inhibitor. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel anticoagulants and modulators of the coagulation cascade.

Introduction to the Vitamin K Cycle and VKOR

The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several vital proteins, primarily those involved in blood coagulation.[1][2] The key enzyme in this cycle is the vitamin K epoxide reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum.[3]

The cycle involves the conversion of vitamin K hydroquinone (B1673460) (KH2), the active form, to vitamin K epoxide (KO) by the enzyme gamma-glutamyl carboxylase (GGCX). This reaction provides the energy for the carboxylation of glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (B555490) (Gla) residues. These Gla residues are crucial for the calcium-binding capacity and subsequent activation of coagulation factors II, VII, IX, and X.[2]

To sustain this process, vitamin K epoxide must be recycled back to its active hydroquinone form. This is where VKOR plays a pivotal role. VKOR catalyzes the reduction of vitamin K epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone, thus completing the cycle.[3] Inhibition of VKOR disrupts this cycle, leading to a deficiency in active vitamin K-dependent clotting factors and thereby exerting an anticoagulant effect. This is the primary mechanism of action for widely used anticoagulants such as warfarin (B611796).

This compound: A Synthetic Vitamin K Analog

This compound (2-methyl-1,4-naphthalenediol diacetate) is a synthetic compound that serves as a precursor to biologically active forms of vitamin K.[1] In the body, it undergoes hydrolysis to form menadiol, which can then be converted to menaquinone-4 (MK-4), a form of vitamin K2.[1] Its primary clinical application has been in the treatment of vitamin K deficiency bleeding.[2]

While this compound functions as a vitamin K agonist by providing a source for the active vitamin, its structural similarity to other naphthoquinones that interact with VKOR raises the question of its potential to act as a direct inhibitor. To date, public scientific literature does not provide specific quantitative data, such as IC50 or Ki values, for the direct inhibition of VKOR by this compound. Research has primarily focused on its role in replenishing the vitamin K pool.

Investigating the Inhibitory Potential of this compound on VKOR

To ascertain whether this compound acts as a direct inhibitor of VKOR, a series of biochemical and cell-based assays can be employed. The following sections detail the experimental protocols that can be adapted for this purpose.

Data Presentation

Should experimental investigations yield quantitative data on the inhibitory effect of this compound on VKOR, it is recommended to present this information in a structured tabular format for clarity and comparative analysis.

Table 1: Hypothetical Inhibitory Activity of this compound against VKORC1

| Compound | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| This compound | In vitro (dithiothreitol-driven) | - | - | - |

| This compound | Cell-based (FIX reporter) | - | - | - |

| Warfarin (Control) | In vitro (dithiothreitol-driven) | Value | Value | Known Mode |

| Warfarin (Control) | Cell-based (FIX reporter) | Value | Value | Known Mode |

Note: The table is presented as a template. Values are to be populated with experimental findings.

Experimental Protocols

This assay directly measures the enzymatic activity of VKOR in a microsomal preparation.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for human VKORC1.

Materials:

-

Microsomes prepared from cells overexpressing human VKORC1

-

Vitamin K1 epoxide (substrate)

-

Dithiothreitol (DTT) (reducing agent)

-

This compound (test compound)

-

Warfarin (positive control inhibitor)

-

Reaction buffer (e.g., Tris-HCl with detergents like CHAPS)

-

Quenching solution (e.g., acidic solution)

-

Organic solvent for extraction (e.g., hexane)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of microsomes, and the reducing agent (DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (or warfarin as a control) to the reaction tubes. Include a control without any inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding a fixed concentration of the substrate (vitamin K1 epoxide). Incubate the mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding the quenching solution. Extract the unreacted substrate and the product (vitamin K1 quinone) using an organic solvent.

-

Analysis: Analyze the extracted samples by HPLC to separate and quantify the substrate and product.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the mode of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots, or non-linear regression.[4]

This assay provides a more physiologically relevant system by measuring the γ-carboxylation of a reporter protein in living cells.[5]

Objective: To determine the IC50 of this compound for VKORC1 in a cellular context.

Materials:

-

HEK293T cells

-

Expression vector for human VKORC1

-

Reporter vector encoding a secretable form of the γ-carboxyglutamic acid (Gla) domain of Factor IX

-

Cell culture medium and supplements

-

Vitamin K1 epoxide

-

This compound stock solution (in a suitable solvent like DMSO)

-

ELISA kit for detecting the carboxylated reporter protein

-

96-well cell culture plates

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with the VKORC1 expression vector and the FIX reporter vector.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of vitamin K1 epoxide. Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the cells for 48 hours to allow for reporter protein expression, carboxylation, and secretion.

-

Sample Collection and Analysis: Collect the cell culture supernatant. Measure the concentration of carboxylated FIX reporter protein using a specific ELISA.

-

Data Analysis: Normalize the results to a control for cell viability/transfection efficiency if necessary. Determine the IC50 value by plotting the amount of carboxylated reporter protein against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Vitamin K Cycle and the central role of VKOR.

Caption: Experimental workflows for assessing VKOR inhibition.

Conclusion

While this compound is established as a synthetic precursor to active vitamin K, its direct inhibitory effect on VKOR remains to be definitively characterized. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this potential interaction. Elucidating the precise mechanism of action of this compound within the vitamin K cycle is crucial for a comprehensive understanding of its pharmacological profile and could open new avenues for the development of novel anticoagulants with potentially different modes of action compared to existing therapies. Further research in this area is warranted to fully explore the therapeutic potential of this compound and its analogs as modulators of the coagulation cascade.

References

- 1. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]

- 2. What is Menadiol Diacetate used for? [synapse.patsnap.com]

- 3. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Acetomenaphthone in Primary Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Acetomenaphthone (menadiol diacetate) in primary hepatocytes. This compound, a synthetic vitamin K analog, serves as a prodrug and undergoes extensive biotransformation within the liver. Understanding its metabolic pathways is crucial for assessing its efficacy, potential toxicity, and drug-drug interaction profile. This document details the enzymatic processes involved, presents quantitative data on metabolite formation, and provides detailed experimental protocols for studying its metabolism.

Introduction to this compound Metabolism

This compound is rapidly hydrolyzed by hepatic esterases to its active form, menadiol (B113456). Menadiol is then oxidized to menadione (B1676200) (Vitamin K3). The subsequent metabolism of menadione in primary hepatocytes is characterized by a dual pathway involving both bioactivation and detoxification mechanisms.

The primary metabolic pathways include:

-

Hydrolysis: The initial and rapid conversion of this compound to menadiol.

-

Oxidation: The conversion of menadiol to the redox-active menadione.

-

Redox Cycling (Bioactivation): A one-electron reduction of menadione to a semiquinone radical. This radical can react with molecular oxygen to produce superoxide (B77818) anions, leading to oxidative stress.

-

Two-Electron Reduction (Detoxification): The reduction of menadione to the stable hydroquinone, menadiol, catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. This is a key detoxification step.

-

Conjugation: The subsequent conjugation of menadiol with glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), and glutathione (B108866) (GSH) to form water-soluble metabolites that are readily excreted.

Quantitative Analysis of this compound Metabolism

The following tables summarize the key quantitative parameters associated with the metabolism of this compound and its primary metabolite, menadione, in hepatocytes.

Table 1: Kinetic Parameters of Key Enzymes in Menadione Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell Type/System | Reference |

| NQO1 (DT-diaphorase) | Menadione | 1-10 | Data not available | Recombinant Human NQO1 | [1] |

| UDP-Glucuronosyltransferase (UGT) 1A6 | Menadiol | Data not available | Data not available | Recombinant Human UGTs | [2] |

| UDP-Glucuronosyltransferase (UGT) 1A10 | Menadiol | Data not available | Data not available | Recombinant Human UGTs | [2] |

Note: Specific kinetic data for this compound hydrolysis and conjugation reactions in primary hepatocytes is limited in publicly available literature. The provided data for NQO1 is from a study using the recombinant human enzyme. UGT1A6 and UGT1A10 have been identified as the primary isoforms responsible for menadiol glucuronidation[2].

Table 2: Time-Course of Menadione-Induced Changes in Primary Hepatocytes

| Time Point | Parameter | Concentration/Effect | Cell Type | Reference |

| 15 min | GSH Depletion | Profound depletion with 25-400 µM menadione | Isolated Rat Hepatocytes | [3] |

| 18 min | ATP Depletion (AT50) | 50% decrease with 150 µM menadione (fasted rats) | Isolated Rat Hepatocytes | [4] |

| 55 min | Cell Viability (LT50) | 50% loss with 150 µM menadione (fasted rats) | Isolated Rat Hepatocytes | [4] |

| 65 min | ATP Depletion (AT50) | 50% decrease with 150 µM menadione (fed rats) | Isolated Rat Hepatocytes | [4] |

| 80 min | Cell Viability (LT50) | 50% loss with 150 µM menadione (fed rats) | Isolated Rat Hepatocytes | [4] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The metabolic conversion of this compound in hepatocytes involves a cascade of enzymatic reactions leading to both detoxification and potential toxicity through oxidative stress.

Experimental Workflow for Metabolic Analysis

The following workflow outlines the key steps for investigating the metabolic fate of this compound in primary hepatocytes.

Experimental Protocols

Isolation and Culture of Primary Hepatocytes

Materials:

-

Liver tissue

-

Perfusion buffers (e.g., Hanks' Balanced Salt Solution)

-

Collagenase solution

-

Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics

-

Collagen-coated culture plates

Protocol:

-

Perfuse the liver tissue with a calcium-free buffer to wash out the blood, followed by perfusion with a collagenase-containing buffer to digest the extracellular matrix.

-

Gently dissect the liver and filter the cell suspension to remove undigested tissue.

-

Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) and resuspend in culture medium.

-

Determine cell viability and number using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a desired density and culture at 37°C in a humidified incubator with 5% CO2.

Incubation with this compound and Sample Collection

Materials:

-

Cultured primary hepatocytes

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) or methanol (B129727) (ice-cold)

Protocol:

-

After allowing hepatocytes to attach and form a monolayer (typically 24-48 hours), replace the culture medium with fresh medium containing the desired concentrations of this compound.

-

For time-course experiments, incubate the cells for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

At each time point, collect the supernatant (culture medium) and store at -80°C for analysis of extracellular metabolites.

-

Wash the cell monolayer with ice-cold PBS.

-

Lyse the cells by adding ice-cold acetonitrile or methanol and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet the protein.

-

Collect the supernatant containing the intracellular metabolites and store at -80°C until analysis.

LC-MS/MS Analysis of this compound and its Metabolites

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate this compound and its metabolites.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative ESI, optimized for each analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for this compound, menadione, and their conjugated metabolites should be determined using authentic standards.

-

Data Analysis: Quantify the concentration of each analyte by comparing the peak areas to a standard curve prepared with known concentrations of each compound.

Conclusion

The metabolic fate of this compound in primary hepatocytes is a complex process initiated by hydrolysis and oxidation to the redox-active menadione. The balance between the bioactivating one-electron reduction and the detoxifying two-electron reduction by NQO1, followed by efficient conjugation, determines the ultimate cellular outcome. This guide provides a framework for understanding and investigating these pathways, offering valuable insights for researchers in drug development and toxicology. Further studies are warranted to fully quantitate the kinetics of each metabolic step in primary human hepatocytes to refine predictive models of this compound's disposition and potential for drug-induced liver injury.

References

- 1. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UDP-glucuronosyltransferases 1A6 and 1A10 catalyze reduced menadione glucuronidation (Journal Article) | OSTI.GOV [osti.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Off-Target Effects of Acetomenaphthone and its Analogs in Mammalian Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomenaphthone, a synthetic vitamin K analog, is recognized for its role in the vitamin K cycle. However, its broader cellular effects, particularly off-target activities, are of significant interest in drug development and toxicology. Due to the limited direct research on this compound, this guide will focus on the extensive data available for its closely related and structurally similar analog, Menadione (B1676200) (Vitamin K3). The off-target effects of Menadione are primarily driven by its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This document provides a comprehensive overview of these off-target effects, including detailed experimental protocols, quantitative data, and visualization of the key signaling pathways involved.

Core Mechanism: Redox Cycling and Oxidative Stress

The principal off-target mechanism of Menadione in mammalian cell culture is its participation in redox cycling. This process involves the enzymatic reduction of the quinone structure of Menadione to a semiquinone radical by flavoenzymes, such as NADPH-cytochrome P450 reductase. This semiquinone radical can then be re-oxidized by molecular oxygen, generating a superoxide (B77818) anion (O₂⁻) and regenerating the parent quinone. This futile cycle leads to a continuous production of ROS, overwhelming the cell's antioxidant defenses and inducing a state of oxidative stress.

This increase in intracellular ROS can lead to a variety of downstream effects, including lipid peroxidation, DNA damage, and the oxidation of proteins, ultimately culminating in cell death through apoptosis or necrosis.[1][2]

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of Menadione are concentration-dependent and vary across different cell lines. The following tables summarize quantitative data from various studies.

| Cell Line | Compound | Concentration (µM) | Effect | Assay | Citation |

| H4IIE (Rat Hepatoma) | Menadione | 1-10 | No significant effect on cell growth | MTT | [1] |

| H4IIE (Rat Hepatoma) | Menadione | 25 | IC50 (50.6% viability) | MTT | [1] |

| H4IIE (Rat Hepatoma) | Menadione | 50 | 75.0% decrease in viability | MTT | [1] |

| H4IIE (Rat Hepatoma) | Menadione | 75 | 72.9% decrease in viability | MTT | [1] |

| H4IIE (Rat Hepatoma) | Menadione | 100 | 71.6% decrease in viability | MTT | [1] |

| A549 (Human Lung Carcinoma) | Menadione | > 20 nmol/ml (~20 µM) | Cytotoxic | Not specified | [2] |

| Cardiomyocytes (Chick Embryo) | Menadione | 25 | Time-dependent cell death (PI uptake) | Propidium Iodide Uptake | [3] |

| HepG2 (Human Hepatoma) | Menadione | ~3 | Protective pre-incubation concentration | Cell Viability | [4] |

Key Signaling Pathways Affected by Off-Target Activity

The oxidative stress induced by this compound analogs triggers a cascade of signaling events that determine the fate of the cell. The following diagrams illustrate the major pathways involved.

References

- 1. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenic and carcinogenic potential of menadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Acetomenaphthone on the Pentose Phosphate Pathway: A Technical Guide

Executive Summary

Acetomenaphthone (menadiol diacetate), a synthetic vitamin K analog, exerts a significant influence on cellular metabolism, primarily through its conversion to menadione (B1676200) (Vitamin K3). This guide provides an in-depth analysis of the mechanism by which this compound impacts the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The core of this interaction lies in menadione's ability to undergo redox cycling, a process that consumes vast quantities of NADPH and generates significant oxidative stress through the production of reactive oxygen species (ROS). This depletion of the cellular NADPH pool and the ensuing oxidative burden places a high demand on the PPP, the primary pathway for NADPH regeneration. Consequently, the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, is substantially upregulated. This document details the underlying biochemical pathways, summarizes key quantitative data from relevant studies, provides standardized experimental protocols for investigating these effects, and presents visual diagrams to elucidate these complex interactions. This guide is intended for researchers, scientists, and drug development professionals investigating cellular redox homeostasis, drug-induced metabolic stress, and related fields.

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis.[1] Unlike glycolysis, its primary roles are not ATP production but rather the generation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide biosynthesis.[1][2] NADPH is the principal intracellular reductant, essential for maintaining redox homeostasis and participating in various biosynthetic reactions. It is the key cofactor for glutathione (B108866) reductase, which regenerates the antioxidant glutathione (GSH) from its oxidized state (GSSG), thereby protecting the cell from oxidative damage.[3]

This compound is a synthetic pro-vitamin K that is readily converted in the body to its active form, menadione. Menadione is a quinone structure that can participate in redox cycling, a process that generates oxidative stress.[4] This guide explores the direct and indirect consequences of this compound administration on the flux and regulation of the Pentose Phosphate Pathway.

Core Mechanism: Menadione Redox Cycling and Oxidative Stress

The metabolic activation of this compound to menadione is the initiating step for its impact on the PPP. Menadione is a highly redox-active molecule that can accept electrons from reductases, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical can then donate an electron to molecular oxygen (O₂) to generate a superoxide (B77818) anion (O₂⁻), a reactive oxygen species (ROS). This process regenerates the parent menadione, allowing it to re-enter the cycle, leading to a continuous consumption of NADPH and production of ROS.[4][5]

The resulting superoxide can be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase. The accumulation of these ROS molecules leads to a state of oxidative stress, where cellular antioxidant defenses are overwhelmed. This stress depletes the cell's primary non-enzymatic antioxidant, reduced glutathione (GSH), as it is oxidized to GSSG by glutathione peroxidase while detoxifying ROS.[3][6] The regeneration of GSH from GSSG is catalyzed by glutathione reductase, an enzyme that is entirely dependent on NADPH.[6] Therefore, the redox cycling of menadione creates a vicious cycle of NADPH depletion and increased demand for NADPH for antioxidant defense.

Impact on the Pentose Phosphate Pathway

The PPP is highly responsive to the cellular redox state, specifically the ratio of NADPH to NADP+. A decrease in this ratio, as caused by menadione's redox cycling, acts as a potent activator of the pathway's first and rate-limiting enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD).[7] G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, concomitantly reducing NADP+ to NADPH.[8]

The increased demand for NADPH to regenerate GSH and fuel the one-electron reduction of menadione leads to a rapid upregulation of flux through the oxidative branch of the PPP.[7][9] This metabolic reprogramming is a critical pro-survival response, attempting to counteract the oxidative stress and restore the cellular pool of reduced NADPH. Studies have demonstrated that exposure to menadione can stimulate PPP activity by as much as five-fold.[9]

Clinical Relevance: Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency

The critical role of the PPP in mitigating oxidative stress is highlighted in individuals with G6PD deficiency, the most common human enzyme defect.[4] In these individuals, the impaired function of G6PD compromises the ability of red blood cells to regenerate NADPH. Red blood cells are particularly vulnerable as the PPP is their only source of NADPH. A deficiency leaves them highly susceptible to oxidative damage from drugs and compounds that induce oxidative stress, such as menadione and other vitamin K analogs. Exposure can trigger acute hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made.[4] While therapeutic doses of this compound are generally managed, high doses or co-administration with other oxidative stressors can pose a significant risk.

Quantitative Data Analysis

The following tables summarize quantitative data from studies investigating the effects of menadione on cellular redox parameters and viability. These data illustrate the dose- and time-dependent nature of menadione-induced oxidative stress.

Table 1: Effect of Menadione on Cellular NADPH and Glutathione (GSH) in Rat Hepatocytes

| Menadione Conc. (µM) | Time | NADPH Level (% of Control) | GSH Level (% of Control) | Reference |

|---|---|---|---|---|

| 100 | 30 min | Significantly Reduced | ~100% | [9] |

| 100 | 60 min | ≥100% (Recovery) | ~100% | [9] |

| 200 | 30 min | Significantly Reduced | - | [9] |

| 200 | 60 min | ≥100% (Recovery) | 25% | [9] |

| 300 | 120 min | 5% (Sustained Depletion) | 5% | [6][9] |

Data derived from studies on isolated rat hepatocytes, demonstrating initial NADPH depletion followed by recovery at lower concentrations (indicative of PPP activation) and sustained depletion and toxicity at higher concentrations.

Table 2: Menadione-Induced Cytotoxicity and Oxidative Stress

| Cell Type | Menadione Conc. | Endpoint | Result | Reference |

|---|---|---|---|---|

| C6 Glioblastoma | 9.6 µM | IC₅₀ (Viability) | 50% inhibition | [10] |

| Human Aorta Endothelial | 25 µM for 3h | Cell Survival | 63% decrease | [11] |

| KGN Granulosa Cells | - | ROS Level | Significant increase vs. control | [12] |

| Rat Hepatocytes (Old) | 300 µM | Mitochondrial GSH | Near total depletion | [13] |

This table highlights the cytotoxic potential of menadione and its ability to induce ROS across different cell types.

Experimental Protocols

To investigate the impact of this compound on the PPP, a series of key experiments can be performed. The following are detailed methodologies for these assays.

Protocol: Measurement of G6PD Activity

This protocol measures the activity of G6PD, the rate-limiting enzyme of the PPP, via a spectrophotometric assay.

-

Principle: G6PD activity is determined by measuring the rate of NADPH production, which corresponds to an increase in absorbance at 340 nm.[8][14] The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Reagents & Buffers:

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% Triton X-100, protease inhibitors).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Substrate Solution: 10 mM D-Glucose-6-Phosphate (G6P).

-

Cofactor Solution: 10 mM NADP+.

-

-

Procedure:

-

Culture cells to ~80-90% confluency. Treat with desired concentrations of this compound or vehicle control for a specified time.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

-

Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., Bradford assay).

-

In a UV-transparent cuvette or 96-well plate, prepare the reaction mixture:

-

800 µL Assay Buffer

-

100 µL G6P Solution

-

50 µL cell lysate (adjust volume based on protein concentration)

-

-

Initiate the reaction by adding 50 µL of NADP+ Solution.

-

Immediately place the cuvette/plate in a spectrophotometer set to 340 nm and 37°C.

-

Record the absorbance every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate G6PD activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (6.22 * Protein Conc. * Sample Volume)

-

Compare the specific activity between control and this compound-treated samples.

-

Protocol: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Principle: DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[15][16]

-

Reagents:

-

Cell culture medium.

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

H₂O₂ or Menadione (for positive control).

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control for the desired time. Include a positive control (e.g., 100 µM H₂O₂) for the final 30-60 minutes of incubation.

-

Remove the treatment medium and wash cells once with warm PBS or serum-free medium.

-